(R)-2-Thienylglycine (H-Gly(thien-2-yl)-OH)
Overview
Description
(R)-2-Thienylglycine (H-Gly(thien-2-yl)-OH) is an organic compound that belongs to the class of thiophenes. It is a chiral molecule, meaning it has two different enantiomers, or optical isomers, which are mirror images of each other. This compound is of interest due to its potential applications in various scientific fields, including medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Glycation and Protein Modification
Glycation, also known as the Maillard reaction, significantly improves food proteins' functional properties, including solubility, water retention, gelling, and emulsifying properties. This process occurs under mild and safe conditions without requiring extraneous chemicals, making glycation a promising method for protein modification in the food industry. The physicochemical properties and structure of glycoconjugates of food proteins have seen increasing interest, with glycated proteins showing improved functional properties due to structural modifications (Liu, Ru, & Ding, 2012).
Role in Disease Management
Glyoxalase, an enzyme system involved in the detoxification of glyoxal and methylglyoxal, plays a critical role in the anti-glycation defense mechanism of the body. The accumulation of advanced glycation end products (AGEs), which glyoxalase helps to mitigate, is implicated in various diseases, including diabetes, obesity, and aging-related disorders. Modulation of the glyoxalase pathway presents a potential therapeutic target for managing these conditions (Saeed, Kausar, Singh, Siddiqui, & Akhter, 2020).
Immunomodulatory Effects
Glycine exhibits significant anti-inflammatory, immunomodulatory, and cytoprotective effects. These properties are beneficial in various disease states, offering a protective effect against shock, ischemia/reperfusion injury, and organ toxicity. Glycine's actions on inflammatory cells, such as macrophages, suppress activation of transcription factors, formation of free radicals, and inflammatory cytokines. These findings underscore glycine's potential as a therapeutic strategy for inflammatory diseases (Zhong et al., 2003).
Sleep Quality Improvement
Glycine ingestion before bedtime has been shown to significantly improve subjective sleep quality in individuals with insomniac tendencies. This effect might be attributed to glycine's roles in neurotransmission and temperature regulation, highlighting its potential therapeutic application for sleep disorders (Bannai & Kawai, 2012).
Analytical and Chromatographic Applications
In hydrophilic interaction chromatography (HILIC), glycine and its derivatives can be analyzed effectively due to their polar nature. HILIC is an invaluable technique for the separation of peptides, proteins, and other polar compounds, with glycine derivatives potentially serving as analytes or components in the mobile phase to enhance separation efficiency (Jandera, 2011).
properties
IUPAC Name |
(2R)-2-amino-2-thiophen-2-ylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c7-5(6(8)9)4-2-1-3-10-4/h1-3,5H,7H2,(H,8,9)/t5-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMSKXASROPJNG-YFKPBYRVSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)[C@@H](C(=O)O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315311 | |
Record name | L-(2-Thienyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
65058-23-3, 43189-45-3 | |
Record name | L-(2-Thienyl)glycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=65058-23-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (S)-2-Thienylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043189453 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-2-Thienylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065058233 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | L-(2-Thienyl)glycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801315311 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-thienylglycine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.373 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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